4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE
Overview
Description
4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group and a carbamothioylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diatomite earth and ZrCl4 under ultrasonic irradiation, which provides a high-yielding and eco-friendly process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and cost-effectiveness. The use of ultrasonic irradiation and recoverable catalysts can be advantageous for large-scale production, reducing reaction times and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert the carbamothioylamino group to other functional groups.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Brominated or other substituted benzamides.
Scientific Research Applications
4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of pigments and dyes, such as Pigment Yellow 181.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-{[(1-phenylethyl)carbamothioyl]amino}benzamide
- 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide
- N-Benzyl-4-Sulfamoyl-Benzamide
Uniqueness
4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group and the carbamothioylamino group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(4-butoxybenzoyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)14-15-12(13)18/h4-7H,2-3,8H2,1H3,(H,14,16)(H3,13,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIXELHKSLCTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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